molecular formula C10H10O4 B7997990 (2-Ethoxyphenyl)glyoxylic acid

(2-Ethoxyphenyl)glyoxylic acid

Cat. No.: B7997990
M. Wt: 194.18 g/mol
InChI Key: BBKLZHQAQFIKGA-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)glyoxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of glyoxylic acid, featuring an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyphenyl)glyoxylic acid typically involves the reaction of 2-ethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Ethoxybenzaldehyde} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyphenyl)glyoxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of 2-ethoxyphenylglycol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Ethoxyphenyl)glyoxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)glyoxylic acid involves its interaction with various molecular targets. In biological systems, it can participate in enzyme-catalyzed reactions, influencing metabolic pathways. The ethoxy group and glyoxylic acid moiety play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Glyoxylic acid: A simpler analog without the ethoxy group.

    2-Ethoxybenzoic acid: Lacks the glyoxylic acid moiety.

    2-Ethoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of glyoxylic acid.

Uniqueness: (2-Ethoxyphenyl)glyoxylic acid is unique due to the presence of both the ethoxy group and the glyoxylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKLZHQAQFIKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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